Salt Form vs. Free Base: Solubility & Stability
2,6-Naphthyridin-1(2H)-one hydrobromide provides enhanced aqueous solubility and handling stability compared to its free base counterpart (2,6-naphthyridin-1(2H)-one, CAS 80935-77-9). The hydrobromide salt form is specifically noted to facilitate reliable handling and storage in research settings, whereas the neutral free base lacks this inherent stability enhancement [1]. This differentiation is characteristic of hydrobromide salts as a class, which are widely employed in drug discovery to improve solubility and crystallinity of heterocyclic scaffolds .
| Evidence Dimension | Physical form and handling stability |
|---|---|
| Target Compound Data | Crystalline hydrobromide salt; enhanced solubility and stability for handling and storage |
| Comparator Or Baseline | 2,6-Naphthyridin-1(2H)-one free base (CAS 80935-77-9); neutral heterocycle without salt stabilization |
| Quantified Difference | Qualitative class-level enhancement in aqueous solubility and storage stability (no head-to-head quantitative data available for this specific compound pair) |
| Conditions | Solid-state storage and aqueous assay preparation contexts |
Why This Matters
This matters for procurement decisions where consistent assay performance and long-term compound stability are required, as the hydrobromide salt form reduces variability introduced by hygroscopicity or degradation of the free base.
- [1] Kuujia. CAS No. 1182323-46-1 ([2,6]-naphthyridin-1-(2H)-one hydrobromide). Product technical datasheet. View Source
